molecular formula C8H8BrCl2NO2 B14034284 (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride

(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride

Cat. No.: B14034284
M. Wt: 300.96 g/mol
InChI Key: BZMYMEFRCFORRI-FJXQXJEOSA-N
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Description

(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields This compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-chlorobenzoic acid.

    Amidation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (2S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed:

  • Substituted phenyl derivatives
  • Nitro and secondary amine derivatives
  • Coupled products with various functional groups

Scientific Research Applications

(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and chlorine substituents enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Uniqueness: (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which imparts distinct chemical properties and enhances its potential in various applications.

Properties

Molecular Formula

C8H8BrCl2NO2

Molecular Weight

300.96 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

BZMYMEFRCFORRI-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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